molecular formula C9H20Cl2N2O2S B2921036 imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride CAS No. 2551114-76-0

imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride

Cat. No.: B2921036
CAS No.: 2551114-76-0
M. Wt: 291.23
InChI Key: SHCXXBQFYLSDDN-UHFFFAOYSA-N
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Description

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2S. It is known for its unique spiro structure, which includes an oxaspirodecane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine: Similar spiro structure but different functional groups.

    (8-Methyl-1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Methanol: Another spiro compound with a hydroxyl group.

Uniqueness

Imino(methyl){8-oxa-1-azaspiro[4.5]decan-3-yl}-lambda6-sulfanonedihydrochloride is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spiro compounds.

Properties

IUPAC Name

imino-methyl-(8-oxa-1-azaspiro[4.5]decan-3-yl)-oxo-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c1-14(10,12)8-6-9(11-7-8)2-4-13-5-3-9;;/h8,10-11H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXXBQFYLSDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC2(CCOCC2)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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